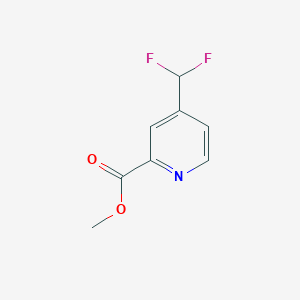
Methyl 4-(difluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(difluoromethyl)picolinate: is a chemical compound characterized by the presence of a difluoromethyl group attached to the fourth position of a picolinic acid molecule. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Difluoromethylation: One common synthetic route involves the direct introduction of a difluoromethyl group to the picolinic acid framework. This can be achieved using reagents like difluoromethyl lithium or difluoromethyl bromide under controlled conditions.
Transition Metal Catalysis: Another approach involves the use of transition metal catalysts, such as palladium or copper, to facilitate the difluoromethylation reaction. These methods often require specific ligands and solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure efficiency and safety. Continuous flow chemistry and automated systems are often employed to maintain consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethylamine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups at the picolinate core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Difluoromethylamines and other reduced derivatives.
Substitution Products: Various functionalized picolinates.
科学的研究の応用
Chemistry: Methyl 4-(difluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes.
作用機序
The mechanism by which Methyl 4-(difluoromethyl)picolinate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group often enhances the compound's binding affinity and selectivity.
類似化合物との比較
Methyl 4-(difluoromethyl)pyrimidine-5-carboxylate: Similar in structure but differs in the heterocyclic core.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with different biological activity.
Uniqueness: Methyl 4-(difluoromethyl)picolinate stands out due to its specific picolinic acid core, which influences its chemical reactivity and biological activity compared to other difluoromethylated compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in modern chemistry and beyond.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
methyl 4-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-5(7(9)10)2-3-11-6/h2-4,7H,1H3 |
InChIキー |
WGFSSUNKZYYUMN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CC(=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)
![2-(4-Bromo-phenyl)-3-piperazin-1-ylmethyl-benzo[d]imidazo[2,1-b]thiazole](/img/structure/B15362169.png)
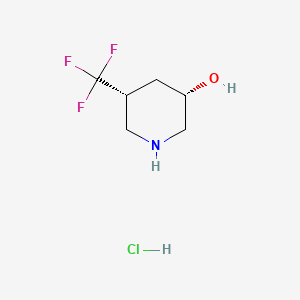
![6-[2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15362178.png)


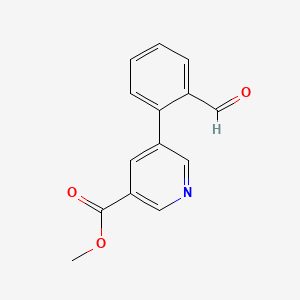
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)
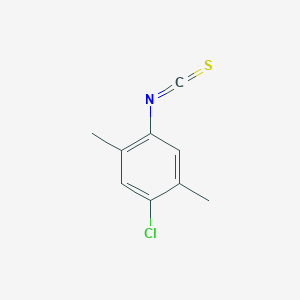
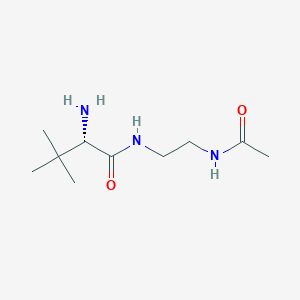
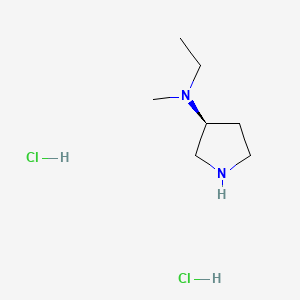
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)
![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)

